N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a synthetic organic compound that features a thiazole ring fused with a benzene ring, substituted with chlorine atoms, and linked to a pyrazole ring
Mechanism of Action
Target of Action
Compounds with a thiazole ring have been found to have diverse biological activities, acting as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives have been shown to have a wide range of interactions with their targets, leading to various changes in cellular functions .
Biochemical Pathways
Thiazole derivatives have been associated with a variety of biochemical pathways, including those involved in inflammation, pain sensation, microbial growth, viral replication, fluid balance, nerve signal transmission, and tumor growth .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the bioavailability of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide.
Result of Action
Thiazole derivatives have been associated with a variety of effects at the molecular and cellular level, including antioxidant activity, pain relief, reduction of inflammation, inhibition of microbial growth, inhibition of viral replication, diuretic effects, prevention of seizures, protection of nerve cells, and inhibition of tumor growth .
Biochemical Analysis
Biochemical Properties
N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells. For instance, it may interact with enzymes such as kinases and phosphatases, modulating their activity and influencing signal transduction pathways. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or activation depending on the specific context .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, it may affect the expression of genes involved in cell cycle regulation, apoptosis, and stress responses. Additionally, it can modulate cellular metabolism by inhibiting key metabolic enzymes, leading to changes in the levels of metabolites and overall metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects by binding to specific biomolecules, such as enzymes and receptors, thereby modulating their activity. For instance, it may inhibit enzyme activity by binding to the active site or allosteric sites, preventing substrate binding and subsequent catalytic activity. Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions. Long-term exposure to this compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as inhibition of specific enzymes or modulation of signaling pathways. At higher doses, it may cause toxic or adverse effects, including cellular damage, apoptosis, and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can affect metabolic flux by inhibiting or activating key enzymes, leading to changes in the levels of metabolites. For example, it may inhibit enzymes involved in glycolysis or the tricarboxylic acid cycle, resulting in altered energy production and metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes via specific transporters or passive diffusion. Once inside the cell, it may interact with binding proteins that facilitate its distribution to various cellular compartments. The localization and accumulation of this compound within specific tissues or organelles can influence its overall efficacy and toxicity .
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression, or to the mitochondria, where it can affect metabolic processes. The subcellular localization of this compound can determine its specific biological effects and potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4,5-dichlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 4,5-dichloro-2-aminobenzenethiol with α-haloketones under basic conditions.
Pyrazole Ring Formation: The pyrazole ring is formed by the condensation of hydrazine derivatives with 1,3-diketones.
Coupling Reaction: The final step involves coupling the thiazole and pyrazole rings through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiazole ring.
Reduction: Reduction reactions can target the nitro groups if present on the benzene ring.
Substitution: Electrophilic substitution reactions can occur at the chlorine-substituted positions on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions often use reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or alcohols.
Substitution: Various halogenated derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals.
Material Science: Used in the synthesis of novel polymers with specific electronic properties.
Biology
Antimicrobial Agents: Exhibits activity against a range of bacterial and fungal pathogens.
Anticancer Research: Shows potential in inhibiting the growth of certain cancer cell lines.
Medicine
Drug Development: Investigated for its potential as a lead compound in the development of new therapeutic agents.
Industry
Agriculture: Potential use as a pesticide or herbicide due to its bioactive properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
- N-(4,5-dimethylbenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Uniqueness
- Chlorine Substitution : The presence of chlorine atoms enhances the compound’s lipophilicity and bioavailability.
- Thiazole Ring : Provides a unique scaffold that contributes to its biological activity.
This compound’s unique structure and diverse reactivity make it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-(4,5-dichloro-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10Cl2N4OS/c1-6-5-8(18-19(6)2)12(20)17-13-16-11-9(21-13)4-3-7(14)10(11)15/h3-5H,1-2H3,(H,16,17,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGOGYTQQFHUTKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=CC(=C3Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10Cl2N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.